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This document provides detailed application notes and protocols for the use of gold in sample

preparation for electron microscopy (EM). Gold and gold-based reagents are integral to

various EM techniques, offering enhanced contrast, conductivity, and specific localization of

target molecules. The following sections detail the principles and methodologies for gold
coating of samples for Scanning Electron Microscopy (SEM), immunogold labeling for

Transmission Electron Microscopy (TEM), and the use of gold-based reagents in negative

staining.

Gold Coating for Scanning Electron Microscopy
(SEM)
Application Note: Non-conductive specimens imaged by SEM are prone to charging artifacts,

where the accumulation of electrons on the sample surface distorts the electron beam and

degrades image quality.[1] To mitigate this, a thin, conductive layer of gold is often deposited

onto the sample surface using a technique called sputter coating.[1][2] This gold layer provides

a path for the incident electrons to ground, preventing charge buildup and significantly

improving image resolution and signal-to-noise ratio.[2] Gold is a popular choice for sputter

coating due to its high electrical conductivity, chemical inertness, and the fine grain size of the

deposited film, which is suitable for low to medium magnification imaging.[1]
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Quantitative Data: Gold Sputter Coating Parameters
The optimal thickness of the gold coating is a critical parameter that depends on the sample

type and the desired imaging resolution. A coating that is too thin will not provide sufficient

conductivity, while a coating that is too thick can obscure fine surface details.

Parameter Typical Range Notes

Coating Thickness 5 - 20 nm

5-10 nm is sufficient for most

applications to prevent

charging.[3] Thicker coatings

may be needed for highly

irregular surfaces.

Sputter Current 10 - 40 mA

Higher currents lead to faster

deposition rates but can also

cause sample heating. A

typical starting point is 15 mA.

Sputtering Time 30 - 180 seconds

Time is adjusted with the

current to achieve the desired

thickness. For a 5 nm

thickness, ~30 seconds at 15

mA is a common starting point.

[4]

Working Distance 30 - 70 mm

The distance between the gold

target and the sample. A

typical distance is 50 mm.[4]

Argon Gas Pressure 0.05 - 0.2 mbar
Argon plasma is used to eject

gold atoms from the target.

Experimental Protocol: Sputter Coating of Biological
Samples with Gold
This protocol provides a general guideline for sputter coating biological samples for SEM.

Parameters should be optimized for the specific sputter coater model and sample type.
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Materials:

Fixed, dehydrated, and critical-point dried biological sample mounted on an SEM stub with

conductive adhesive.

Sputter coater with a gold target.

Argon gas supply.

Procedure:

Sample Loading: Securely place the SEM stub with the mounted sample onto the specimen

stage of the sputter coater. Ensure good electrical contact between the stub and the stage.

Chamber Evacuation: Close the sputter coater chamber and pump it down to the desired

vacuum level (typically <0.1 mbar).

Parameter Setting: Set the desired sputtering parameters, including the sputter current and

coating time or desired thickness if the machine has a thickness monitor.

Gas Inlet: Introduce argon gas into the chamber until the desired pressure for plasma ignition

is reached.

Sputtering: Apply power to the gold target to generate an argon plasma (visible as a purple

glow). Gold atoms will be sputtered from the target and deposited onto the sample. If the

sputter coater has a rotating and tilting stage, its use is recommended for a more uniform

coating on samples with complex topography.

Venting and Unloading: Once the desired coating time or thickness is reached, turn off the

power and the argon gas supply. Vent the chamber to atmospheric pressure and carefully

remove the coated sample.

Imaging: The gold-coated sample is now ready for imaging in the SEM.

Logical Relationship: Gold Sputter Coating Workflow
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Sample Preparation Sputter Coating Process Analysis

Mount Sample on Stub Load Sample into Coater Evacuate Chamber Set Parameters (Current, Time) Sputter with Gold Vent Chamber SEM Imaging

Click to download full resolution via product page

Caption: Workflow for gold sputter coating of SEM samples.

Immunogold Labeling for Transmission Electron
Microscopy (TEM)
Application Note: Immunogold labeling is a powerful technique used to localize specific

antigens within cells and tissues at high resolution using TEM. This method utilizes gold
nanoparticles conjugated to secondary antibodies or other affinity reagents (like Protein A) that

specifically bind to a primary antibody targeting the antigen of interest. The high electron

density of the gold nanoparticles allows them to be easily visualized as discrete, dark dots in

the electron microscope, revealing the subcellular location of the target antigen. The size of the

gold nanoparticles can be varied to allow for the simultaneous localization of multiple antigens

in the same sample (double or triple labeling).

Quantitative Data: Gold Nanoparticle Sizes for
Immunogold Labeling
The choice of gold nanoparticle size is a balance between localization precision and visibility.

Smaller particles offer higher labeling density and better penetration into tissues, while larger

particles are more easily visualized.
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Nanoparticle Diameter Common Applications

1-5 nm (Ultra-small)

Pre-embedding labeling, high-resolution

localization, high labeling density. Often requires

silver enhancement for visualization.

6-15 nm
Post-embedding labeling on ultrathin sections,

good balance of resolution and visibility.

20-40 nm
Labeling of cell surface antigens, applications

where high contrast is required.

Experimental Protocol: Post-Embedding Immunogold
Labeling of Resin Sections
This protocol describes a common method for immunogold labeling of antigens in resin-

embedded biological samples.

Materials:

Ultrathin sections of resin-embedded biological samples on nickel grids.

Phosphate-buffered saline (PBS).

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.

Primary antibody (specific to the antigen of interest).

Gold-conjugated secondary antibody (e.g., 10 nm gold-anti-mouse IgG).

Washing buffer: 0.1% BSA in PBS.

Distilled water.

Uranyl acetate and lead citrate for counterstaining.

Procedure:
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Etching (Optional): Float grids, section side down, on a drop of a strong oxidizing agent (e.g.,

periodic acid) for 10 minutes to unmask antigenic sites. Wash thoroughly with distilled water.

Blocking: Float grids on a drop of blocking buffer for 30 minutes at room temperature to

prevent non-specific antibody binding.

Primary Antibody Incubation: Wick off the blocking buffer and float the grids on a drop of the

primary antibody solution (diluted in blocking buffer) for 1-2 hours at room temperature or

overnight at 4°C.

Washing: Transfer the grids through a series of drops of washing buffer (5 x 2 minutes) to

remove unbound primary antibody.

Secondary Antibody Incubation: Float the grids on a drop of the gold-conjugated secondary

antibody solution (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step as in step 4 to remove unbound secondary antibody.

Final Water Wash: Wash the grids by floating them on several drops of distilled water.

Counterstaining: Stain the sections with uranyl acetate and lead citrate to enhance the

contrast of cellular structures.

Drying and Imaging: Carefully dry the grids and examine them in a transmission electron

microscope.

Experimental Workflow: Immunogold Labeling

Sample Preparation Immunolabeling Final Steps & Analysis

Fixation and Resin Embedding Ultrathin Sectioning Blocking Primary Antibody Incubation Washing Gold-Conjugated Secondary Ab Incubation Washing Counterstaining TEM Imaging

Click to download full resolution via product page

Caption: Workflow for post-embedding immunogold labeling.
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Gold-Based Negative Staining for TEM
Application Note: Negative staining is a rapid and simple method for visualizing the morphology

of isolated macromolecules, viruses, and other particulate samples in the TEM. The sample is

embedded in a thin layer of an electron-dense staining solution. The stain penetrates into the

crevices of the sample and surrounds it, creating a "negative" image where the sample appears

light against a dark background. While uranyl acetate and phosphotungstic acid are the most

common negative stains, gold-based stains such as aurothioglucose can also be used.

Aurothioglucose is a neutrally charged stain that can offer good preservation of the specimen.

Experimental Protocol: General Negative Staining
This protocol provides a general procedure for negative staining. The choice of stain and

incubation times may need to be optimized for the specific sample.

Materials:

Purified sample (e.g., virus, protein complex) in a suitable buffer.

TEM grids with a carbon support film, glow-discharged to be hydrophilic.

Negative stain solution (e.g., 2% uranyl acetate, 2% phosphotungstic acid, or a solution of

aurothioglucose).

Distilled water.

Filter paper.

Procedure:

Sample Adsorption: Apply a 3-5 µL drop of the sample solution to the carbon-coated side of

the glow-discharged TEM grid. Allow the sample to adsorb for 30-60 seconds.

Blotting: Carefully blot away the excess sample solution from the edge of the grid using a

piece of filter paper. Do not allow the grid to dry completely.

Washing (Optional): To remove buffer components that may interfere with staining (e.g.,

phosphate), briefly wash the grid by touching it to the surface of one or two drops of distilled
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water, blotting after each wash.

Staining: Immediately apply a drop of the negative stain solution to the grid. Incubate for 30-

60 seconds.

Final Blotting: Blot away the excess stain solution thoroughly from the edge of the grid. A

very thin layer of stain should remain, embedding the sample.

Drying: Allow the grid to air dry completely.

Imaging: The negatively stained sample is now ready for imaging in the TEM.

Logical Relationship: Negative Staining Principledot

Negative Staining Process

Resulting Image

Particulate Sample (e.g., Virus)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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